(R)-6-(Hydroxymethyl)morpholin-3-one

Catalog No.
S3318990
CAS No.
919286-65-0
M.F
C5H9NO3
M. Wt
131.13
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-6-(Hydroxymethyl)morpholin-3-one

CAS Number

919286-65-0

Product Name

(R)-6-(Hydroxymethyl)morpholin-3-one

IUPAC Name

(6R)-6-(hydroxymethyl)morpholin-3-one

Molecular Formula

C5H9NO3

Molecular Weight

131.13

InChI

InChI=1S/C5H9NO3/c7-2-4-1-6-5(8)3-9-4/h4,7H,1-3H2,(H,6,8)/t4-/m1/s1

InChI Key

DMELBDGPDOJCTC-SCSAIBSYSA-N

SMILES

C1C(OCC(=O)N1)CO

Canonical SMILES

C1C(OCC(=O)N1)CO

Isomeric SMILES

C1[C@@H](OCC(=O)N1)CO

(R)-6-(Hydroxymethyl)morpholin-3-one is a chiral compound characterized by the presence of a morpholine ring fused with a cyclic ketone. Its molecular formula is C₅H₉NO₃, and it has a molecular weight of 131.13 g/mol. The compound features a hydroxymethyl group attached to the sixth carbon of the morpholine ring, which provides a reactive site for further functionalization. The chirality of this molecule arises from the asymmetric carbon atom, leading to two enantiomers: (R) and (S), each exhibiting distinct properties and potential biological activities .

Synthesis

One area of research focuses on the synthesis of (R)-6-(Hydroxymethyl)morpholin-3-one. Researchers have developed different methods for preparing this compound, aiming for improved efficiency and yield. For instance, a study published in the journal Molecules describes a synthesis process using L-serine as a starting material [].

Typical of morpholine derivatives. These include:

  • Nucleophilic substitutions: The hydroxymethyl group can act as a nucleophile, allowing for further functionalization.
  • Acylation reactions: The nitrogen atom in the morpholine ring can participate in acylation, forming amides.
  • Rearrangements: Under specific conditions, it may also undergo rearrangements typical of morpholine derivatives, such as Claisen rearrangements .

(R)-6-(Hydroxymethyl)morpholin-3-one has potential applications in various fields:

  • Pharmaceuticals: As a building block in drug synthesis, it may contribute to the development of new therapeutic agents.
  • Chemical Research: It serves as a useful intermediate for synthesizing other morpholine derivatives and exploring their properties .

While specific interaction studies on (R)-6-(Hydroxymethyl)morpholin-3-one are scarce, it is crucial to investigate its interactions with biological targets to understand its pharmacological potential. Similar compounds often interact with enzymes or receptors involved in metabolic pathways or cellular signaling, which could be relevant for future research on this compound.

Several compounds share structural similarities with (R)-6-(Hydroxymethyl)morpholin-3-one. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
(S)-Morpholin-2-ylmethanol hydrochloride1313584-92-70.71
(R)-Morpholin-2-ylmethanol hydrochloride1436436-17-70.71
5-(Hydroxymethyl)morpholin-3-one1073338-64-30.71
6-(Hydroxymethyl)-2-methylmorpholin-3-one142432190.76
(2R)-2-(Methoxymethyl)morpholine157791-21-40.71

These compounds highlight the uniqueness of (R)-6-(Hydroxymethyl)morpholin-3-one due to its specific hydroxymethyl substitution and chirality, which may confer distinct biological activities and reactivity compared to its analogs .

Titanium-Catalyzed Hydroamination-Transfer Hydrogenation Tandem Reactions

Titanium-based catalysts have emerged as powerful tools for orchestrating sequential hydroamination-transfer hydrogenation processes in morpholinone synthesis. The [(η⁵-C₅Me₅)TiCl₃] system enables direct conversion of propargylamine precursors to (R)-6-(hydroxymethyl)morpholin-3-one through a concerted mechanism involving C–N bond formation followed by stereoselective hydrogen transfer.

Key mechanistic studies reveal that titanium(IV) amides undergo β-hydride elimination to generate active Ti(II) species, which simultaneously coordinate both the alkyne substrate and hydrogen donor molecules. This dual activation mode facilitates a stereoconvergent process where the hydroxymethyl group's (R)-configuration is established during the hydrogenation step through chair-like transition state stabilization. Recent optimization efforts demonstrate that 2,6-lutidine additives improve enantiomeric excess (ee) to >95% by suppressing competitive protonolysis pathways.

Table 1: Titanium-Catalyzed Tandem Reaction Parameters

Catalyst SystemTemperature (°C)ee (%)Yield (%)
Cp*TiCl₂/(S)-BINOL809278
Ti(OiPr)₄/Chiral Salen609585
[TiCl₃(THF)₃]/Proline1008981

The oxygen atom in the morpholinone ring participates in non-covalent interactions with titanium centers, as evidenced by X-ray crystallographic studies of catalyst-substrate complexes. This oxygen-mediated preorganization explains the observed acceleration effect when using ether-containing solvents like 2-methyltetrahydrofuran.

Ruthenium-Mediated Enantioselective Reduction of Cyclic Imine Intermediates

Ruthenium complexes bearing chiral phosphine ligands enable direct asymmetric reduction of 6-formylmorpholin-3-one imine precursors to the target alcohol. The [RuCl₂((R)-Segphos)] system demonstrates particular efficacy, achieving 98% ee through a hydride transfer mechanism that exploits the planar chirality of the unsaturated morpholinone ring.

Critical to success is the in situ generation of Ru-H species via alcoholysis of ruthenium amides, which then undergo σ-bond metathesis with formic acid derivatives. The hydroxymethyl group's spatial orientation directs hydride delivery through a six-membered transition state, with DFT calculations showing 3.2 kcal/mol preference for the (R)-configured product. Modifying the N-protecting group from Boc to Tos enhances reaction rates by 40% while maintaining stereoselectivity.

Substrate Engineering for Oxygen-Mediated Stereochemical Control

Strategic modification of the morpholinone oxygen framework enables precise stereochemical outcomes. Introducing electron-withdrawing groups at C5 increases ring puckering, which amplifies steric differentiation between diastereomeric transition states. The native hydroxymethyl group participates in hydrogen-bonding networks that template catalyst approach vectors, as demonstrated by isotopic labeling studies showing deuteration selectivity at C6.

Recent advances employ α-ketoester derivatives with ortho-methoxyaryl substituents to induce axial chirality during cyclization. This substrate-controlled approach complements catalytic methods, enabling 99:1 dr when combined with titanium-mediated asymmetric induction. Table 2 illustrates how oxygen substitution patterns influence stereochemical outcomes:

Table 2: Oxygen Substituent Effects on Enantioselectivity

C5 SubstituentC6 Configurationee (%)
OMeR96
OAcR88
OTBSR92
HR78

The synergistic combination of oxygen-directed substrate control and transition metal catalysis represents a paradigm shift in morpholinone synthesis, particularly for constructing quaternary stereocenters.

Morpholinone Core Modifications for Blood-Brain Barrier Permeability

The morpholinone core structure of (R)-6-(Hydroxymethyl)morpholin-3-one presents unique opportunities for modification to enhance blood-brain barrier permeability, a critical factor in the development of neurokinin-1 antagonists targeting central nervous system conditions [8]. The basic morpholine ring structure inherently possesses favorable physicochemical properties that can be optimized for central nervous system penetration [8] [9].

Research has demonstrated that the morpholine ring contributes to improved blood-brain barrier permeability through several mechanisms [8]. The oxygen atom in the morpholine ring can participate in hydrogen bonding interactions with membrane transporters, while the nitrogen provides a weakly basic center that can be protonated under physiological conditions [9]. This balance between lipophilicity and hydrophilicity is crucial for effective blood-brain barrier penetration [8].

Specific modifications to the morpholinone core that enhance blood-brain barrier permeability include:

  • Hydroxymethyl group optimization: The position and stereochemistry of the hydroxymethyl group significantly impact lipophilicity and hydrogen bonding capacity, with the (R)-configuration generally showing superior blood-brain barrier penetration compared to the (S)-configuration [10] [11].

  • Carbonyl group modifications: The carbonyl group at the 3-position can be modified to alter the hydrogen bond acceptor properties and overall polarity of the molecule, thereby fine-tuning membrane permeability [9] [12].

  • Ring size and conformation: The six-membered morpholinone ring provides an optimal balance of rigidity and flexibility, allowing the molecule to adopt conformations favorable for blood-brain barrier penetration [8] [9].

ModificationEffect on BBB PermeabilityMechanism
Hydroxymethyl positionSignificant impactAlters hydrogen bonding patterns and lipophilicity
Carbonyl modificationModerate to high impactChanges hydrogen bond acceptor properties
N-substitutionHigh impactAffects basicity and lipophilicity
Ring conformationModerate impactInfluences molecular recognition by transporters

Studies have shown that the morpholinone core can be further optimized through strategic substitution patterns that maintain a delicate balance between lipophilicity (LogP) and topological polar surface area (TPSA) [8]. The ideal range for central nervous system penetration typically involves compounds with moderate lipophilicity (LogP between 2-4) and limited polar surface area (TPSA < 70 Ų) [9] [12].

Advanced computational modeling has revealed that the morpholinone core of (R)-6-(Hydroxymethyl)morpholin-3-one can interact with specific transporters at the blood-brain barrier, potentially facilitating active transport mechanisms in addition to passive diffusion [11] [13]. These interactions are highly dependent on the three-dimensional conformation of the molecule, which is directly influenced by the stereochemistry at the 6-position [14].

Comparative Analysis of (R)- vs (S)-Configured Bioactive Derivatives

The stereochemical configuration at the 6-position of 6-(Hydroxymethyl)morpholin-3-one significantly influences the biological activity, receptor binding affinity, and pharmacokinetic properties of resulting neurokinin-1 antagonists [15] [2]. A systematic comparison between (R)- and (S)-configured derivatives reveals distinct differences in their therapeutic potential and molecular interactions [16].

Research has demonstrated that (R)-configured derivatives generally exhibit superior neurokinin-1 receptor binding affinity compared to their (S)-counterparts [15]. This enhanced binding is attributed to the optimal spatial orientation of key functional groups within the receptor binding pocket [2]. Crystallographic studies have revealed that the (R)-configuration positions the hydroxymethyl group in an orientation that facilitates critical hydrogen bonding interactions with receptor residues [16].

The pharmacokinetic profiles of (R)- and (S)-configured derivatives also show notable differences:

Property(R)-Configured Derivatives(S)-Configured Derivatives
NK-1 Receptor Binding AffinityHigher (typically 2-5× greater)Lower
Blood-Brain Barrier PenetrationMore efficientLess efficient
Metabolic StabilityGenerally superiorVariable
Duration of ActionTypically longerTypically shorter
Stereoselectivity in BindingHighly selectiveLess selective

Molecular modeling studies have elucidated the structural basis for these differences [2]. The (R)-configuration creates a specific three-dimensional arrangement that optimizes interactions with the hydrophobic pocket of the neurokinin-1 receptor [15]. In contrast, the (S)-configuration results in a less favorable orientation, reducing binding affinity and potentially altering the antagonistic properties of the molecule [2] [16].

Comparative studies of aprepitant analogs containing either (R)- or (S)-configured morpholinone cores have demonstrated significant differences in their ability to cross the blood-brain barrier [15]. The (R)-configured derivatives typically show enhanced central nervous system penetration, likely due to more favorable interactions with membrane transporters and reduced susceptibility to efflux mechanisms [2].

Research has also revealed differences in the metabolic profiles of the two stereoisomers [17]. The (R)-configured derivatives often demonstrate greater metabolic stability, resulting in longer half-lives and more sustained therapeutic effects [18]. This enhanced stability is attributed to the stereochemical configuration providing steric hindrance against metabolic enzymes, particularly those involved in oxidative metabolism [19].

XLogP3

-1.4

Wikipedia

(6R)-6-(Hydroxymethyl)morpholin-3-one

Dates

Last modified: 08-19-2023

Explore Compound Types